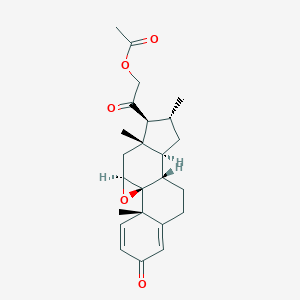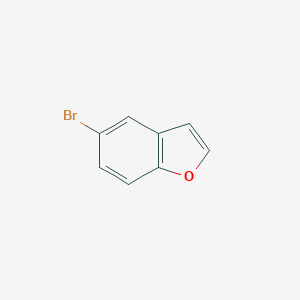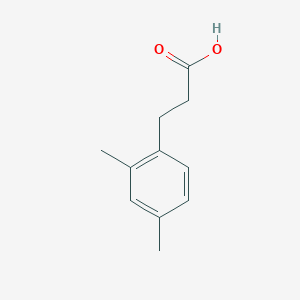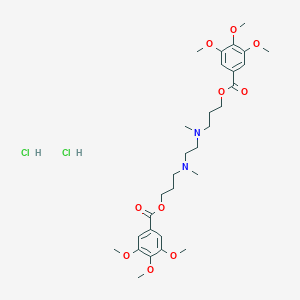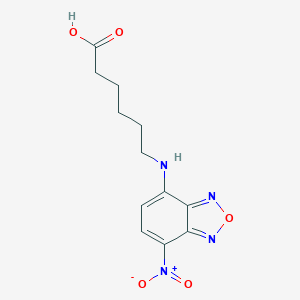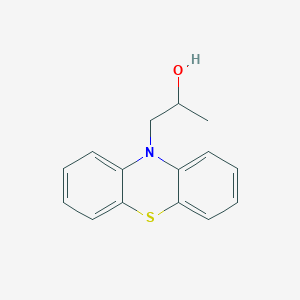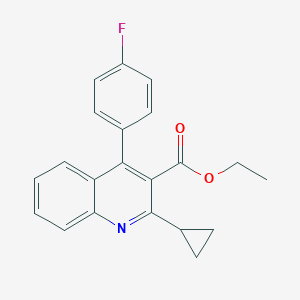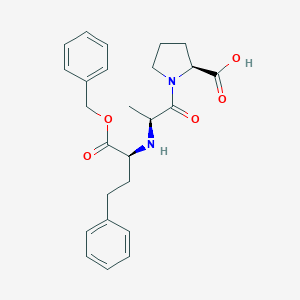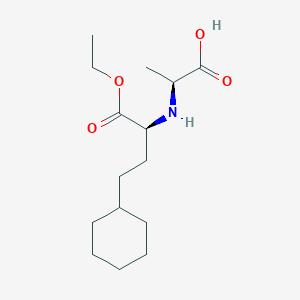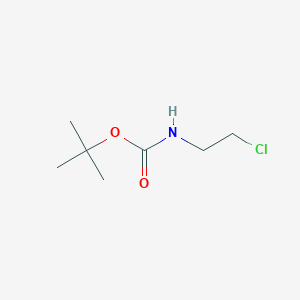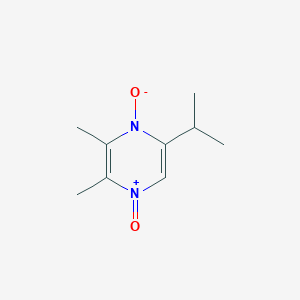
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. It is commonly referred to as IPMPD and is a member of the pyrazine family of compounds.
Mechanism Of Action
The exact mechanism of action of IPMPD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical And Physiological Effects
IPMPD has been shown to exhibit a number of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, it has been found to exhibit antimicrobial properties, which can help prevent the growth of harmful bacteria. It has also been shown to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the advantages of using IPMPD in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Future Directions
There are many potential future directions for the study of IPMPD. One area of interest is its potential use in drug delivery systems. It has been shown to be effective in delivering drugs to specific cells and tissues, which could be useful in the treatment of various diseases. In addition, it has been studied for its potential use in the development of new materials such as polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesis Methods
The synthesis of IPMPD involves the reaction of 2,3-dimethylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.
Scientific Research Applications
IPMPD has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use in drug delivery systems, as well as in the development of new materials such as polymers and coatings.
properties
CAS RN |
143463-83-6 |
|---|---|
Product Name |
5-Isopropyl-2,3-dimethylpyrazine 1,4-dioxide |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,3-dimethyl-4-oxido-5-propan-2-ylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9-5-10(12)7(3)8(4)11(9)13/h5-6H,1-4H3 |
InChI Key |
LLVAKALUGKCYGB-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
Canonical SMILES |
CC1=C([N+](=O)C=C(N1[O-])C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)


